molecular formula C11H12O4 B1205463 Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate CAS No. 42245-42-1

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Cat. No. B1205463
CAS RN: 42245-42-1
M. Wt: 208.21 g/mol
InChI Key: CVZUMGUZDAWOGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions, leading to complex products with significant intramolecular hydrogen bonding and crystallographic features (Nye, Turnbull, & Wikaira, 2013). Additionally, practical synthesis approaches for similar compounds include treatment with chiral dioxirane, yielding high enantiomeric excess and yield through lipase-catalyzed transesterification and crystallization processes (Furutani, Imashiro, Hatsuda, & Seki, 2002).

Molecular Structure Analysis

The molecular structure is often elucidated using techniques like FT-IR and X-ray diffraction. For example, studies on related compounds have shown detailed vibrational wavenumber assignments and geometrical parameter agreements between experimental and calculated (DFT) values, highlighting the stability and electronic properties of such molecules (Mary et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitution and cyclization processes, leading to diverse products depending on the reactants and conditions employed (Pimenova et al., 2003). These reactions often yield compounds with unique structures and potential for further chemical transformations.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has been used extensively in the field of organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, Furutani et al. (2002) describe its role in the practical synthesis of diltiazem, a drug used for the treatment of hypertension and angina (Furutani et al., 2002). Similarly, Narsaiah and Nagaiah (2010) utilized a derivative of this compound in the asymmetric synthesis of the anxiolytic drug Enciprazine (Narsaiah & Nagaiah, 2010).

Antioxidant and Antilipase Activities

The compound and its analogues have been studied for potential antioxidant and antilipase activities. Santos et al. (2018) investigated the biological properties of methyl chavicol and its analogue, emphasizing their effects as antioxidants and antilipase agents. This research suggests potential therapeutic applications in treating diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).

Future Directions

“Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate” is a vital compound used in the biomedical industry . It is utilized in the development of drugs targeting specific diseases such as cancer, inflammation, and neurodegenerative disorders . This suggests that it may have potential applications in the development of new therapeutic agents for these diseases in the future.

Mechanism of Action

properties

IUPAC Name

methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUMGUZDAWOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885863
Record name 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

CAS RN

42245-42-1, 105560-93-8
Record name Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42245-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(-Methoxyphenyl)glycidic acid methylester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
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Record name 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Methyl 3-(p-methoxyphenyl)oxirane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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